molecular formula C15H13NO4 B6392735 6-(4-Ethoxycarbonylphenyl)nicotinic acid CAS No. 1262007-83-9

6-(4-Ethoxycarbonylphenyl)nicotinic acid

Cat. No.: B6392735
CAS No.: 1262007-83-9
M. Wt: 271.27 g/mol
InChI Key: PYGGMIFWMAPYQV-UHFFFAOYSA-N
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Description

6-(4-Ethoxycarbonylphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted at the 6-position with a 4-ethoxycarbonylphenyl group (C₆H₅COOEt) and a carboxylic acid group at the 3-position. Its molecular formula is C₁₅H₁₃NO₄, with a molecular weight of 283.27 g/mol (CAS: 1368650-74-1) . The ethoxycarbonyl substituent confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. This compound is primarily utilized in medicinal chemistry for drug development, particularly as a scaffold for enzyme inhibitors or receptor modulators due to its structural versatility .

Properties

IUPAC Name

6-(4-ethoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-8-7-12(9-16-13)14(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGGMIFWMAPYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688085
Record name 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-83-9
Record name 6-[4-(Ethoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxycarbonylphenyl)nicotinic acid can be achieved through multicomponent condensation reactions. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by alkylation with alkyl halides . The reaction typically takes place in ethanol at room temperature, resulting in the formation of the desired nicotinic acid derivative.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxycarbonylphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as nitric acid.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various nicotinic acid derivatives, such as esters, amides, and nitriles .

Scientific Research Applications

6-(4-Ethoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like Alzheimer’s and cancer.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, nicotinic acid derivatives are known to inhibit enzymes like acetylcholinesterase, which plays a role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares 6-(4-ethoxycarbonylphenyl)nicotinic acid with key analogues differing in substituent type and position:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-(4-Ethoxycarbonylphenyl)nicotinic acid -COOEt (4-phenyl) C₁₅H₁₃NO₄ 283.27 High lipophilicity; electron-withdrawing group enhances metabolic stability
6-(4-Fluorophenyl)nicotinic acid -F (4-phenyl) C₁₂H₈FNO₂ 217.20 Moderate lipophilicity; halogen enhances binding affinity in receptor targets
6-(4-Methoxyphenyl)nicotinic acid -OCH₃ (4-phenyl) C₁₃H₁₁NO₃ 229.23 Electron-donating group increases solubility in polar solvents
6-(2-Methylphenyl)nicotinic acid -CH₃ (2-phenyl) C₁₃H₁₁NO₂ 213.23 Steric hindrance at ortho position reduces enzymatic degradation
6-(Trifluoromethyl)nicotinic acid -CF₃ (pyridine) C₈H₄F₃NO₂ 203.12 Strong electron-withdrawing effect; enhances bioactivity in antiviral agents

Key Observations :

  • Electron-withdrawing groups (e.g., -COOEt, -CF₃) increase metabolic stability but reduce aqueous solubility.
  • Halogenated derivatives (e.g., -F) balance lipophilicity and binding interactions, making them favorable for CNS-targeting drugs .
  • Ortho-substituted analogues (e.g., 2-methylphenyl) exhibit steric effects that hinder enzymatic cleavage, prolonging half-life .
Antiviral Activity
  • 6-(Trifluoromethyl)nicotinic acid derivatives demonstrate potent inhibition of HIV-1 reverse transcriptase (RT) by targeting both RNase H and RDDP domains. Amide derivatives show EC₅₀ values <10 µM, with selectivity indices >10 .
Enzyme Interactions
  • Pseudomonas fluorescens oxidizes nicotinic acid via hydroxylation at the 6-position, followed by ring cleavage . Substituents like -COOEt may block this pathway due to steric and electronic effects, reducing microbial degradation .
  • Inhibitor Studies : 2,2'-Dipyridyl (a metal chelator) inhibits nicotinic acid oxidation by 68.7% at 3–28 mM, suggesting metal-dependent enzymatic mechanisms .
Metabolic Pathways
  • 6-Hydroxynicotinic acid is a key intermediate in bacterial degradation of nicotinic acid. Substituted analogues (e.g., 4-methyl or 4-phenyl) resist hydroxylation, altering metabolic fate .

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